AZD6370: An In-Depth Technical Guide to its Mechanism of Action
AZD6370: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD6370 is a potent and selective activator of the enzyme glucokinase (GK), a critical regulator of glucose homeostasis. By enhancing GK activity in the pancreas and liver, AZD6370 stimulates glucose-dependent insulin (B600854) secretion and increases hepatic glucose uptake, respectively. This dual mechanism of action has positioned AZD6370 as a therapeutic candidate for the management of type 2 diabetes mellitus. This technical guide provides a comprehensive overview of the core mechanism of action of AZD6370, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.
Core Mechanism of Action: Glucokinase Activation
AZD6370's primary pharmacological effect is the allosteric activation of glucokinase.[1] Glucokinase, also known as hexokinase IV, functions as a glucose sensor in key metabolic tissues, most notably the pancreatic β-cells and liver hepatocytes. It catalyzes the phosphorylation of glucose to glucose-6-phosphate, the first and rate-limiting step in glucose metabolism.
In pancreatic β-cells , the activation of glucokinase by AZD6370 leads to an increased rate of glycolysis. This elevates the intracellular ATP/ADP ratio, which in turn triggers the closure of ATP-sensitive potassium (KATP) channels. The resulting depolarization of the cell membrane opens voltage-gated calcium channels, leading to an influx of calcium ions and subsequent exocytosis of insulin-containing granules. This process is glucose-dependent, meaning that AZD6370 enhances insulin secretion primarily in the presence of elevated blood glucose levels.
In the liver , glucokinase activation by AZD6370 promotes the conversion of glucose to glucose-6-phosphate. This enhances hepatic glucose uptake from the bloodstream and stimulates the synthesis of glycogen (B147801), the storage form of glucose. This action contributes to the reduction of postprandial hyperglycemia.
Signaling Pathways
The signaling cascades initiated by AZD6370-mediated glucokinase activation are central to its glucose-lowering effects.
Quantitative Data
Pharmacokinetics
AZD6370 is rapidly absorbed following oral administration, with dose-proportional increases in plasma concentrations.[2]
| Parameter | Value | Condition | Reference |
| Time to Maximum Concentration (Tmax) | ~0.5 - 2.0 hours | Single oral dose | [3] |
| Dose Proportionality | Plasma concentration proportional to dose | Single ascending doses (10-650 mg) | [2] |
| Food Effect | Pharmacokinetics unaffected by food | Single oral dose | [4] |
Pharmacodynamics
The pharmacodynamic effects of AZD6370 are characterized by dose-dependent reductions in plasma glucose and increases in insulin secretion and glucose infusion rates (GIR) during euglycemic clamps.
| Parameter | Dose | Effect | Condition | Reference |
| Plasma Glucose Reduction | 60 mg and 180 mg | Up to 30% reduction vs. placebo (p<0.001) | Fasted and fed patients with T2DM | [4] |
| Insulin Secretion | Dose-dependent increase | Fasted and fed patients with T2DM | [4] | |
| Glucose Infusion Rate (GIR) | Dose-concentration-dependent increase | Healthy fasting subjects (euglycemic clamp) | [2] | |
| Comparison to Insulin | 50 mg and 80 mg | Similar effects on peripheral S-insulin levels as 4U short-acting insulin, but greater effects on GIR | Healthy fasting subjects (euglycemic clamp) | [2] |
In Vitro Potency
| Parameter | Value | Target | Reference |
| EC50 | 45 nM | Human recombinant glucokinase | [1] |
Experimental Protocols
Euglycemic Clamp Studies
Euglycemic clamp studies have been crucial in elucidating the pharmacodynamic effects of AZD6370 while mitigating the risk of hypoglycemia.[2]
Methodology:
-
Subject Preparation: Healthy fasting subjects are recruited for the study.
-
Drug Administration: Single ascending oral doses of AZD6370 (ranging from 10 mg to 650 mg) or a placebo are administered.[2]
-
Euglycemia Maintenance: Blood glucose levels are clamped at a predetermined euglycemic level through a variable intravenous infusion of glucose.
-
Blood Sampling: Frequent blood samples are collected to monitor plasma glucose, serum insulin, and AZD6370 concentrations.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is calculated, serving as a measure of insulin sensitivity and glucose disposal.
Hypoglycemic Clamp Studies
Hypoglycemic clamp studies have been employed to assess the counterregulatory hormone response to AZD6370-induced hypoglycemia.
Methodology:
-
Subject Preparation: Healthy, overnight-fasted male volunteers are enrolled.[5]
-
Drug Administration: A single oral dose of AZD6370 (e.g., 300 mg) or an intravenous insulin infusion (e.g., 0.8 mU/kg·min) is administered.[5]
-
Hypoglycemia Induction: Plasma glucose is lowered in a stepwise manner to a hypoglycemic nadir (e.g., 2.7 mmol/liter) and maintained for a specified duration (e.g., 30 minutes).[5]
-
Hormone Measurement: Plasma levels of counterregulatory hormones, including epinephrine, norepinephrine, growth hormone, cortisol, and glucagon (B607659), are assessed at baseline and during the hypoglycemic clamp.[5]
Selectivity and Safety Profile
Selectivity
AZD6370 is described as a selective glucokinase activator.[1] However, comprehensive data from kinase selectivity panels or detailed off-target screening against a broad range of kinases and other enzymes are not publicly available at this time. Such data is essential for a complete understanding of its selectivity profile and potential for off-target effects.
Effect on Counterregulatory Response to Hypoglycemia
In a study comparing AZD6370-induced hypoglycemia to insulin-induced hypoglycemia, the central nervous system-mediated counterregulatory responses for norepinephrine, growth hormone, and cortisol were found to be preserved.[5] However, the glucagon response was reduced by approximately 30% with AZD6370 compared to insulin.[5] This attenuation of the glucagon response is thought to be mediated by a local pancreatic effect (intraislet hyperinsulinemia) rather than an impairment of the central nervous system-mediated response.[5]
Conclusion
AZD6370 is a glucokinase activator with a dual mechanism of action that effectively lowers plasma glucose by enhancing glucose-stimulated insulin secretion from the pancreas and promoting glucose uptake and glycogen synthesis in the liver. Clinical studies have demonstrated its dose-dependent pharmacodynamic effects. While its selectivity for glucokinase is a key characteristic, a more detailed public profile of its activity against other kinases would further strengthen its preclinical and clinical assessment. The preserved counterregulatory hormone response to hypoglycemia, with the exception of an attenuated glucagon response, provides important insights into its safety profile. Further research and public dissemination of comprehensive selectivity data will be crucial for the continued development and potential clinical application of AZD6370.
References
- 1. AZD6370 | Glucokinase activator | Probechem Biochemicals [probechem.com]
- 2. Pharmacodynamic effects of the oral glucokinase activator AZD6370 after single doses in healthy volunteers assessed with euglycaemic clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The glucokinase activator AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucokinase activators AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males - PubMed [pubmed.ncbi.nlm.nih.gov]
